![molecular formula C16H17NO2 B5725537 N-(3-methoxyphenyl)-2,5-dimethylbenzamide CAS No. 702647-05-0](/img/structure/B5725537.png)
N-(3-methoxyphenyl)-2,5-dimethylbenzamide
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Overview
Description
N-(3-methoxyphenyl)-2,5-dimethylbenzamide, also known as flunarizine, is a chemical compound that belongs to the class of selective calcium channel blockers. It is used in scientific research for its ability to inhibit the influx of calcium ions into cells, which has been shown to have a variety of physiological and biochemical effects. In
Scientific Research Applications
Antifungal Activity
N-(3-methoxyphenyl)-2,5-dimethylbenzamide: derivatives have been studied for their potential antifungal properties. These compounds can be synthesized using click chemistry approaches and evaluated for their effectiveness against fungal pathogens. The molecular docking studies against cytochrome P450 lanosterol 14α-demethylase of C. albicans suggest that these derivatives may possess the structural requirements for the development of novel antifungal agents .
Mechanism of Action
Target of Action
The primary targets of N-(3-methoxyphenyl)-2,5-dimethylbenzamide are currently unknown. This compound shares structural similarities with other bioactive compounds, such as indole derivatives , which have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-8-12(2)15(9-11)16(18)17-13-5-4-6-14(10-13)19-3/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIHTHOYGRJROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358931 |
Source
|
Record name | N-(3-methoxyphenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
702647-05-0 |
Source
|
Record name | N-(3-methoxyphenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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